Methyl 3-[(3R)-piperidin-3-yl]propanoate
Description
Properties
CAS No. |
917977-34-5 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 3-[(3R)-piperidin-3-yl]propanoate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
VJCAJSGDZGKOBU-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)CC[C@H]1CCCNC1 |
Canonical SMILES |
COC(=O)CCC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3R)-piperidin-3-yl]propanoate typically involves the esterification of 3-[(3R)-piperidin-3-yl]propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3R)-piperidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-[(3R)-piperidin-3-yl]propanoic acid.
Reduction: 3-[(3R)-piperidin-3-yl]propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3R)-piperidin-3-yl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 3-[(3R)-piperidin-3-yl]propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of Methyl 3-[(3R)-piperidin-3-yl]propanoate with key analogues, focusing on structural features, synthesis, and physicochemical properties.
2.1. Structural and Functional Group Comparisons
2.2. Key Differences and Implications
Steric and Electronic Effects: The Boc-protected analogue () exhibits reduced nucleophilicity at the piperidine nitrogen compared to the target compound, making it more stable under acidic conditions . Pyridin-3-yl derivatives () introduce aromaticity and hydrogen-bonding capabilities, which are absent in the target compound. For example, (R)-2-Amino-3-(pyridin-3-yl)propanoic acid’s carboxylate group increases hydrophilicity, contrasting with the ester’s lipophilicity .
Stereochemical Considerations :
- The (3R) configuration in the target compound contrasts with the (S)-piperidin-3-yl group in ’s Cbz-protected analogue, which may lead to divergent biological activities or catalytic efficiencies .
Functional Group Reactivity: Ester vs. Carboxylic Acid: Methyl esters (as in the target compound) are typically more lipophilic and hydrolytically stable than carboxylic acids (e.g., ), favoring membrane permeability in drug design .
Synthetic Utility :
- The Boc- and Cbz-protected analogues () are tailored for stepwise deprotection in multi-step syntheses, whereas the target compound’s unprotected piperidine may streamline reactions requiring free amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
